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Cat. No.: B15418405 Get Quote

Hept-5-en-1-yne: A Comprehensive Technical
Review
For Researchers, Scientists, and Drug Development Professionals

Introduction
Hept-5-en-1-yne is an organic compound featuring both a double bond (alkene) and a triple

bond (alkyne) within its seven-carbon chain. This dual functionality makes it a versatile building

block in organic synthesis, offering multiple reactive sites for the construction of more complex

molecular architectures. The presence of the terminal alkyne provides a handle for various

coupling reactions, while the internal alkene can participate in a range of addition and

cycloaddition reactions. This technical guide provides a comprehensive overview of the

synthesis, properties, and reactivity of Hept-5-en-1-yne, with a focus on experimental details

and potential applications in research and drug development. Enyne derivatives, in general,

have garnered attention for their presence in biologically active natural products and their

potential as pharmacological agents, exhibiting activities such as anti-inflammatory effects.[1]

[2][3]

Physicochemical Properties
Hept-5-en-1-yne is a relatively small, nonpolar molecule. Its physical and chemical properties

are summarized in the table below. The calculated LogP value suggests moderate lipophilicity.
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[4]

Property Value Reference

Molecular Formula C₇H₁₀ [4]

Molecular Weight 94.15 g/mol [2][4]

IUPAC Name hept-5-en-1-yne [4]

CAS Number 127130-69-2 [4]

XLogP3-AA 2.1 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
0 [2]

Rotatable Bond Count 2 [2]

Exact Mass 94.078250319 Da [2][4]

Monoisotopic Mass 94.078250319 Da [2][4]

Synthesis of Hept-5-en-1-yne
The synthesis of Hept-5-en-1-yne can be achieved through various synthetic routes, primarily

involving the formation of carbon-carbon bonds between precursors containing the alkyne and

alkene functionalities. Common strategies include nucleophilic substitution and transition metal-

catalyzed cross-coupling reactions.

Alkylation of a Propargyl Grignard Reagent
A plausible synthetic route involves the reaction of a propargyl Grignard reagent with an

appropriate allyl halide.

Experimental Protocol:

Materials:

Magnesium turnings
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Mercuric chloride (catalyst)

Propargyl bromide

Crotyl bromide (1-bromo-2-butene)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Dry ice/acetone bath

Aqueous solution of ammonium chloride (for quenching)

Procedure:

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and

mechanical stirrer, magnesium turnings and a catalytic amount of mercuric chloride are

placed under an inert atmosphere (e.g., argon or nitrogen).

A small amount of propargyl bromide dissolved in anhydrous ether is added to initiate the

Grignard reagent formation. The reaction is often initiated with gentle warming.

Once the reaction commences, the flask is cooled in a dry ice/acetone bath to approximately

-20°C.[5]

A solution of the remaining propargyl bromide and an equimolar amount of crotyl bromide in

anhydrous ether is added dropwise to the stirred suspension, maintaining the temperature

below -10°C.[5] The low temperature is crucial to prevent side reactions, such as the

rearrangement of the propargyl Grignard reagent.[5]

After the addition is complete, the reaction mixture is stirred for an additional hour at low

temperature.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation to yield Hept-5-en-1-yne.

Logical Workflow for Grignard-based Synthesis:

Mg, HgCl₂, Propargyl Bromide Propargyl Grignard Reagent
(in situ)

Alkylation
(-20°C to -10°C)

Crotyl Bromide

Hept-5-en-1-yne

Click to download full resolution via product page

Caption: Grignard-based synthesis of Hept-5-en-1-yne.

Sonogashira and Negishi Cross-Coupling Reactions
Alternatively, Hept-5-en-1-yne can be synthesized via palladium-catalyzed cross-coupling

reactions, which are highly efficient for forming carbon-carbon bonds between sp- and sp²-

hybridized carbon atoms.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl

halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

[3][6][7][8] For the synthesis of Hept-5-en-1-yne, this would entail the reaction of propargyl

zinc chloride with 1-bromo-2-butene.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an

organic halide in the presence of a nickel or palladium catalyst.[9][10][11][12] The synthesis

of Hept-5-en-1-yne could be achieved by coupling propargylzinc bromide with crotyl

bromide.

Generalized Experimental Protocol for Sonogashira Coupling:

Materials:
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Vinyl halide (e.g., 1-bromo-2-butene)

Terminal alkyne (e.g., propyne)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine or diethylamine)

Anhydrous and anaerobic solvent (e.g., THF or DMF)

Procedure:

To a solution of the vinyl halide and terminal alkyne in the chosen solvent, the palladium

catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere.

The reaction mixture is stirred at room temperature or gently heated until the starting

materials are consumed (monitored by TLC or GC).[1]

The reaction mixture is then filtered to remove the ammonium salt precipitate.

The filtrate is concentrated, and the residue is purified by column chromatography on silica

gel to afford the enyne product.

Reaction Pathway for Sonogashira Coupling:
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Caption: Sonogashira coupling for Hept-5-en-1-yne synthesis.

Spectroscopic Data
The structural characterization of Hept-5-en-1-yne is accomplished through various

spectroscopic techniques. While detailed experimental spectra are not readily available in the

public domain, typical chemical shifts and spectral features can be predicted based on its

structure.
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Spectroscopic Data Expected Features

¹H NMR

Signals for the acetylenic proton (C≡C-H),

methylene protons adjacent to the triple bond

and the double bond, vinylic protons (C=C-H),

and the terminal methyl group protons.

¹³C NMR

Resonances for the two sp-hybridized carbons

of the alkyne, the two sp²-hybridized carbons of

the alkene, and the three sp³-hybridized carbons

of the methylene and methyl groups. A

reference to a ¹³C NMR spectrum for (E)-hept-5-

en-1-yne exists in the PubChem database.[2]

Infrared (IR)

Characteristic absorption bands for the terminal

alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple

bond stretch (~2100 cm⁻¹), the C=C double

bond stretch (~1650 cm⁻¹), and C-H stretches

for the alkyl and vinyl groups.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) at m/z = 94. A GC-

MS reference for (E)-hept-5-en-1-yne is

available on PubChem.[2]

Chemical Reactivity
The dual functionality of Hept-5-en-1-yne allows for a diverse range of chemical

transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Alkyne Moiety
Alkylation: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong

base (e.g., sodium amide or an organolithium reagent) to form an acetylide anion. This

nucleophilic anion can then react with an electrophile, such as an alkyl halide, to form a new

carbon-carbon bond, extending the carbon chain.

Hydration: In the presence of a mercury(II) catalyst and aqueous acid, the terminal alkyne

can undergo hydration to form a methyl ketone via an enol intermediate.
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Hydroboration-Oxidation: Reaction with a sterically hindered borane followed by oxidation

with hydrogen peroxide in a basic solution yields an aldehyde.

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst

or to an alkane using catalytic hydrogenation with palladium on carbon.

Coupling Reactions: As mentioned in the synthesis section, the terminal alkyne is an

excellent substrate for various cross-coupling reactions, including Sonogashira, Negishi, and

Glaser couplings.

Reactions of the Alkene Moiety
Hydrogenation: The double bond can be reduced to a single bond by catalytic

hydrogenation. Selective reduction in the presence of the alkyne can be challenging but may

be achieved with specific catalysts.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a

dihaloalkane.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule,

with the hydrogen adding to the carbon with more hydrogen substituents.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as m-

CPBA.

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions,

such as Diels-Alder reactions if appropriately substituted, to form cyclic compounds.

General Reactivity Overview:
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Caption: Reactivity of Hept-5-en-1-yne's functional groups.

Applications in Drug Development and Research
While specific applications of Hept-5-en-1-yne in drug development are not extensively

documented, the enyne motif is a key structural feature in numerous biologically active natural

products and synthetic compounds.[1][2][3] The ability to selectively functionalize either the

alkyne or the alkene allows for the construction of diverse molecular scaffolds, which can be

screened for pharmacological activity.

The terminal alkyne is particularly useful for "click chemistry" reactions, such as the copper-

catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for lead

optimization and the synthesis of bioconjugates. The alkene functionality can be used to

introduce stereocenters and build complex ring systems found in many natural products.

Potential Signaling Pathway Involvement:

Given that some enyne-containing natural products exhibit anti-inflammatory properties, a

hypothetical mechanism of action could involve the modulation of inflammatory signaling

pathways. For instance, an enyne-containing compound might inhibit key enzymes in the

arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases

(LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and

leukotrienes.
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Caption: Hypothetical inhibition of inflammatory pathways.

Conclusion
Hept-5-en-1-yne is a valuable and versatile building block in organic synthesis due to its dual

alkene and alkyne functionalities. Its synthesis can be achieved through established methods

like Grignard reactions and modern cross-coupling techniques. The distinct reactivity of its two

unsaturated moieties allows for a wide range of chemical transformations, making it an

attractive starting material for the synthesis of complex molecules. While its direct biological

applications are yet to be fully explored, the prevalence of the enyne motif in bioactive

compounds suggests its potential as a scaffold in drug discovery programs. Further research
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into the synthesis and reactivity of Hept-5-en-1-yne and its derivatives will undoubtedly open

up new avenues for the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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